molecular formula C28H31N2O3+ B080198 C.I. Pigment Violet 1 CAS No. 14899-08-2

C.I. Pigment Violet 1

Cat. No.: B080198
CAS No.: 14899-08-2
M. Wt: 443.6 g/mol
InChI Key: CVAVMIODJQHEEH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

C.i. pigment violet 1 is a purple powder. (NTP, 1992)
9-(2-Carboxyphenyl)-3, 6-bis(diethylamino)xanthylium(1+), also known as rhodamine b cation or basic violet 10, belongs to the class of organic compounds known as xanthenes. These are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other by a pyran ring. 9-(2-Carboxyphenyl)-3, 6-bis(diethylamino)xanthylium(1+) is considered to be a practically insoluble (in water) and relatively neutral molecule. 9-(2-Carboxyphenyl)-3, 6-bis(diethylamino)xanthylium(1+) is a potentially toxic compound.
Rhodamine B(1+) is a cationic fluorescent dye derived from 9-phenylxanthene. It has a role as a fluorochrome. It is an organic cation and a xanthene dye.

Properties

IUPAC Name

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32/h9-18H,5-8H2,1-4H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAVMIODJQHEEH-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N2O3+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6663-75-8 (acetate), 72561-83-2 (dihydride), 81-88-9 (chloride)
Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-
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DSSTOX Substance ID

DTXSID2047981
Record name Rhodamine B cation
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Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

C.i. pigment violet 1 is a purple powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name C.I. PIGMENT VIOLET 1
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Solubility

less than 0.1 mg/mL at 63 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name C.I. PIGMENT VIOLET 1
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CAS No.

1326-03-0, 64381-98-2
Record name C.I. PIGMENT VIOLET 1
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Record name Rhodamine 610
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Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064381982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdatetungstatephosphate
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Record name Rhodamine B cation
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Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdatetungstatephosphate
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Record name Rhodamine B
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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